

physical and chemical properties of 2-(2,3-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2,3-Dichlorophenyl)ethanol

Cat. No.: B056066

[Get Quote](#)

An In-depth Technical Guide to 2-(2,3-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(2,3-Dichlorophenyl)ethanol**, a compound of interest in various research and development applications. This document compiles available data on its properties, alongside generalized experimental protocols for its synthesis and analysis, to support professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

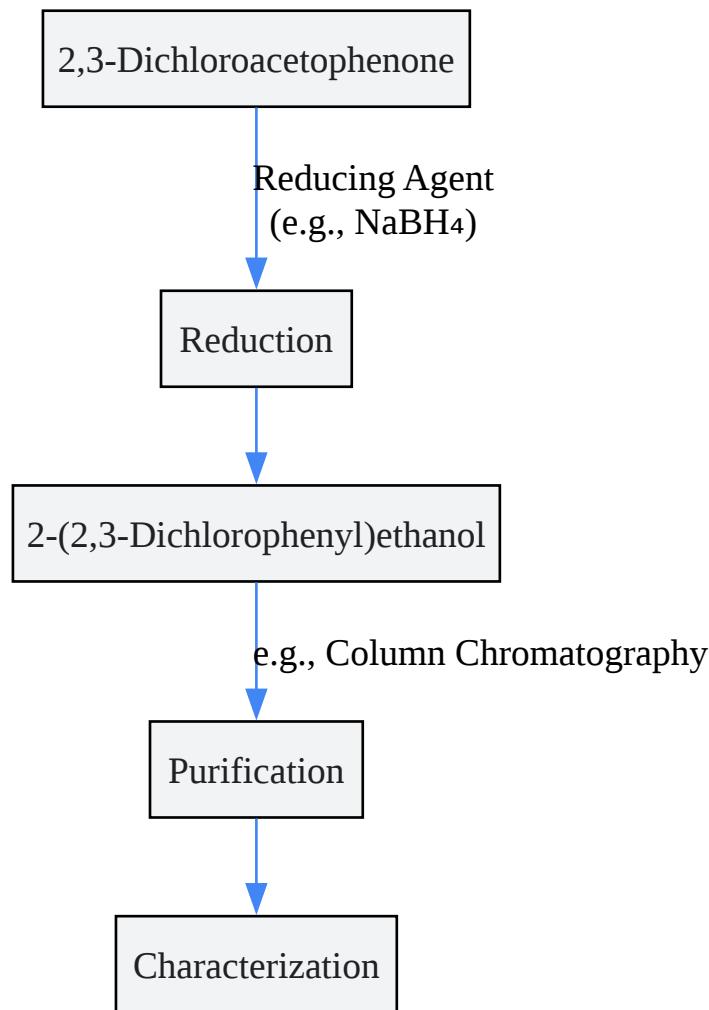
2-(2,3-Dichlorophenyl)ethanol, with the CAS number 114686-85-0, is a dichlorinated phenylethanol derivative. Its fundamental properties are summarized below. There is conflicting information regarding its physical state at room temperature, with some suppliers describing it as a liquid and others as a solid. This suggests that its melting point may be close to ambient temperature.

Table 1: Physical and Chemical Properties of **2-(2,3-Dichlorophenyl)ethanol**

Property	Value	Source
CAS Number	114686-85-0	[1]
Molecular Formula	C ₈ H ₈ Cl ₂ O	[2]
Molecular Weight	191.06 g/mol	[2]
Physical State	Colorless to pale-yellow to yellow-brown liquid OR Solid	[2] [3]
Purity	98%	[2]
Predicted XlogP	2.8	[4]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)[\[4\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	191.00250	133.5
[M+Na] ⁺	212.98444	143.9
[M-H] ⁻	188.98794	135.6
[M+NH ₄] ⁺	208.02904	154.2
[M+K] ⁺	228.95838	138.4
[M+H-H ₂ O] ⁺	172.99248	130.4


Experimental Protocols

Detailed experimental protocols specifically for **2-(2,3-Dichlorophenyl)ethanol** are not readily available in the public domain. However, general methods for the synthesis, purification, and analysis of substituted phenylethanols can be adapted.

Synthesis

A common route for the synthesis of substituted phenylethanols involves the reduction of the corresponding substituted acetophenone.

Logical Workflow for a Potential Synthesis Route:

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **2-(2,3-Dichlorophenyl)ethanol**.

Experimental Steps (General Protocol):


- Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroacetophenone in a suitable solvent such as methanol or ethanol.
- Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions.

- Quenching: After the reaction is complete (monitored by TLC), slowly add water or a dilute acid to quench the excess reducing agent.
- Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Methods

Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of **2-(2,3-Dichlorophenyl)ethanol**.

Workflow for Analytical Characterization:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(2,3-Dichlorophenyl)ethanol | 114686-85-0 [sigmaaldrich.com]
- 4. 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(2,3-Dichlorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056066#physical-and-chemical-properties-of-2-2-3-dichlorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com